(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Peptide Synthesis Medicinal Chemistry Chemical Biology

Choose the (S)-enantiomer hydrochloride salt for non-negotiable stereochemical control in SAR studies and peptide mimetic design. The β-amino acid backbone imparts proteolytic resistance, while the p-nitrophenyl group serves as a latent amine for site-specific bioconjugation. Unlike unprotected analogs, this salt form delivers defined solubility, stability, and direct compatibility with automated SPPS. Achieve reproducible yields and minimize experimental variability in advanced pharmaceutical research.

Molecular Formula C10H13ClN2O4
Molecular Weight 260.67 g/mol
CAS No. 270062-87-8
Cat. No. B112386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
CAS270062-87-8
Molecular FormulaC10H13ClN2O4
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
InChIInChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
InChIKeyWPIIXVVGUXXORP-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Selection Guide for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS 270062-87-8)


(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, also known as 4-Nitro-L-β-homophenylalanine hydrochloride , is a chiral, non-proteinogenic beta-amino acid derivative. It is distinguished by a 4-nitrophenyl substituent on its butanoic acid backbone [1]. This compound is a key building block in the synthesis of complex peptides and small molecules, offering unique reactivity and stereochemical control for advanced pharmaceutical and biochemical research applications .

The Scientific and Procurement Risks of Substituting (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride with Close Analogs


Generic substitution or the use of alternative, unprotected beta-amino acid analogs fails to meet the stringent requirements for precise stereochemical control and downstream chemical compatibility. The (S)-enantiomer's specific chirality is non-negotiable for engaging in stereospecific interactions with chiral biological targets, a prerequisite for generating meaningful structure-activity relationship (SAR) data [1]. Furthermore, the commercially offered hydrochloride salt form is critical for ensuring defined solubility, purity, and stability during storage and use . Unprotected or differently protected variants necessitate distinct handling, deprotection, and purification steps that can compromise the yield and integrity of complex synthetic pathways, introducing unacceptable experimental variability .

Quantifiable Evidence for the Differentiated Utility of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride


High Chemical Purity: Ensuring Reproducible and Reliable Research Outcomes

Procurement specifications for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride from reputable vendors consistently guarantee a purity level of ≥ 99% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity is critical for minimizing side reactions and ensuring high yields in multi-step syntheses, particularly in automated solid-phase peptide synthesis (SPPS).

Peptide Synthesis Medicinal Chemistry Chemical Biology

Defined Stereochemical Identity: Verifiable Chiral Purity for Absolute Configuration Control

The specific (S)-enantiomer is defined and verified by its specific optical rotation of [a]D25 = -25.0 ± 2º (C=1 in DMF) . This stands in stark contrast to its mirror-image (R)-enantiomer (CAS 331763-78-1) [1], which would exhibit an optical rotation of equal magnitude but opposite sign, leading to divergent and potentially confounding interactions in a chiral biological environment.

Chiral Chemistry Asymmetric Synthesis Structure-Activity Relationship (SAR)

Optimized Form for Direct Use: The Hydrochloride Salt Advantage Over Free Base

The compound is supplied and used as a stable hydrochloride salt (C10H12N2O4·HCl, MW 260.68) , which offers superior handling and solubility properties compared to the free base form (CAS 331763-77-0) [1]. The free base of many amino acids can be less stable and more difficult to handle due to hygroscopicity or inconsistent solubility. The salt form provides a well-defined, stable solid that is readily soluble in polar solvents like water and DMF .

Compound Handling Formulation Chemical Stability

Unique Reactivity Profile: The p-Nitrophenyl Moiety as a Versatile Functional Handle

The presence of the p-nitrophenyl group provides a unique, orthogonal reactive site compared to unsubstituted phenylalanine analogs . This nitro group can be chemoselectively reduced to an amine, offering a convenient handle for further functionalization, such as fluorescent labeling or bioconjugation [1]. Unlike the simple benzyl side chain in L-phenylalanine, the p-nitrophenyl group's electron-withdrawing nature and chromogenic properties can be leveraged in both synthesis and assay development .

Chemical Biology Bioconjugation Fluorescent Labeling

Validated Application Scenarios for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride


Synthesis of Constrained Peptide Mimetics and Foldamers

Its beta-amino acid backbone imparts resistance to proteolytic degradation and introduces unique conformational constraints into peptide chains. This is ideal for creating metabolically stable peptide mimetics or foldamers for studying protein-protein interactions and developing long-acting therapeutics .

Targeted Drug Delivery and Antibody-Drug Conjugate (ADC) Payloads

The p-nitrophenyl group serves as a latent amine. Upon mild reduction, it provides a site-specific handle for attaching cytotoxic payloads or fluorescent probes to peptides, antibodies, or other biomolecules . This enables the precise construction of bioconjugates for targeted therapies or advanced biological imaging [1].

Development of Fluorescent Probes and Biosensors

The intrinsic chromogenic properties of the p-nitrophenyl group can be exploited in the design of enzyme substrates. By incorporating this building block, researchers can create synthetic substrates where enzymatic cleavage releases a colored or fluorescent p-nitrophenol reporter, facilitating high-throughput screening and diagnostic assay development .

Solid-Phase Peptide Synthesis (SPPS) of Modified Bioactive Peptides

With its high purity and defined stereochemistry, this compound is a reliable building block for automated SPPS. It can be directly incorporated into growing peptide chains using standard Fmoc/tBu chemistry (following appropriate protection of the amino group, e.g., with Fmoc-OSu), enabling the creation of custom, modified peptides with tailored biological and physical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.